

Spectroscopic Characterization of Succinic Anhydride: A Technical Guide

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Compound of Interest

Compound Name: Succinic anhydride

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Introduction

Succinic anhydride ((CH₂CO)₂O), a cyclic dicarboxylic anhydride, is a pivotal building block in organic synthesis and plays a significant role in the development of pharmaceuticals and polymers. Its reactivity is centered around the strained anhydride ring, making it a versatile reagent for introducing a succinyl moiety into various molecular scaffolds. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. This technical guide provides an in-depth analysis of the spectroscopic characteristics of **succinic anhydride**, offering a comprehensive reference for its identification and characterization. This document outlines the key spectroscopic data obtained from Infrared (IR) and Raman spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). Detailed experimental protocols for acquiring these spectra are also provided to ensure reproducibility and accuracy in laboratory settings.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from the primary spectroscopic techniques used to characterize **succinic anhydride**.

Table 1: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~1860	Strong	Asymmetric C=O Stretch
~1782	Very Strong	Symmetric C=O Stretch
~1225	Strong	C-O-C Stretch
~1058	Medium	Ring Vibration
~916	Medium	CH ₂ Rocking

Data compiled from multiple sources.

Table 2: Raman Spectroscopy Data

Raman Shift (cm ⁻¹)	Intensity	Assignment
~2949	Medium	CH ₂ Symmetric Stretch
~2933	Medium	CH ₂ Asymmetric Stretch
~1770	Weak	C=O Symmetric Stretch
~1420	Medium	CH ₂ Scissoring
~894	Strong	Ring Breathing Mode

Note: Raman intensities for anhydrides can be weak, particularly for the carbonyl stretches which are very strong in the IR spectrum.[\[1\]](#)

Table 3: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~2.95	Singlet	4H	-CH ₂ -CH ₂ -

Solvent: CDCl₃. The chemical shift may vary slightly depending on the solvent used.

Table 4: ^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Chemical Shift (ppm)	Assignment
~170.0	C=O (Carbonyl)
~28.5	-CH ₂ -

Solvent: CDCl₃. The chemical shift may vary slightly depending on the solvent used.

Table 5: Mass Spectrometry (Electron Ionization - EI) Data

m/z	Relative Intensity (%)	Assignment
100	~5	[M] ⁺ (Molecular Ion)
72	~10	[M - CO] ⁺
56	~43	[C ₃ H ₄ O] ⁺
44	~15	[CO ₂] ⁺
28	100	[C ₂ H ₄] ⁺ or [CO] ⁺ (Base Peak)

Fragmentation patterns can vary based on the ionization energy and instrument used.[\[2\]](#)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample purity.

Infrared (IR) Spectroscopy

Objective: To obtain the vibrational spectrum of solid **succinic anhydride**.

Methodology: KBr Pellet Method

- Sample Preparation:
 - Thoroughly dry analytical grade potassium bromide (KBr) in an oven at 110°C for at least 2 hours and cool in a desiccator.
 - Weigh approximately 1-2 mg of **succinic anhydride** and 100-200 mg of the dried KBr.
 - Grind the mixture in an agate mortar and pestle until a fine, homogeneous powder is obtained. The particle size should be small to minimize scattering of the infrared radiation.
- Pellet Formation:
 - Transfer a portion of the powdered mixture into a pellet-forming die.
 - Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
- Data Acquisition:
 - Place the KBr pellet in the sample holder of the FTIR spectrometer.
 - Acquire a background spectrum of the empty sample compartment.
 - Acquire the sample spectrum over the range of 4000-400 cm^{-1} .
 - Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing:
 - The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
 - Label the significant peaks corresponding to the functional groups of **succinic anhydride**.

Raman Spectroscopy

Objective: To obtain the Raman scattering spectrum of solid **succinic anhydride**.

Methodology: Solid-State FT-Raman

- Sample Preparation:
 - Place a small amount (a few milligrams) of crystalline **succinic anhydride** into a glass capillary tube or onto a microscope slide.
- Instrument Setup:
 - Use an FT-Raman spectrometer equipped with a near-infrared (NIR) laser source (e.g., 1064 nm Nd:YAG) to minimize fluorescence.
 - Calibrate the spectrometer using a known standard (e.g., sulfur or cyclohexane).
- Data Acquisition:
 - Position the sample at the focal point of the laser beam.
 - Acquire the Raman spectrum over a suitable range (e.g., 3500-100 cm^{-1} Raman shift).
 - Set the laser power to a level that provides a good signal without causing sample degradation (typically 100-300 mW).
 - Accumulate multiple scans (e.g., 128 or more) to achieve a good signal-to-noise ratio.
- Data Processing:
 - Process the raw data by performing a baseline correction to remove any background fluorescence.
 - Identify and label the characteristic Raman bands of **succinic anhydride**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra of **succinic anhydride** for structural elucidation.

Methodology:

- Sample Preparation:

- Weigh approximately 5-10 mg of **succinic anhydride** and dissolve it in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) in a clean, dry NMR tube.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
- Instrument Setup:
 - Place the NMR tube in the spectrometer's probe.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve homogeneity and optimal resolution.
- ^1H NMR Data Acquisition:
 - Acquire the ^1H NMR spectrum using a standard pulse sequence.
 - Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
 - The number of scans can be relatively low (e.g., 8-16) due to the high sensitivity of ^1H NMR.
- ^{13}C NMR Data Acquisition:
 - Acquire the ^{13}C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon.
 - Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
 - A larger number of scans (e.g., 128 or more) is typically required due to the lower natural abundance and sensitivity of the ^{13}C nucleus.
- Data Processing:

- Apply Fourier transformation to the Free Induction Decay (FID) to obtain the frequency-domain spectrum.
- Phase the spectrum and perform a baseline correction.
- Calibrate the chemical shift scale using the TMS signal.
- Integrate the peaks in the ^1H spectrum to determine the relative number of protons.
- Assign the peaks in both spectra to the corresponding nuclei in the **succinic anhydride** molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **succinic anhydride**.

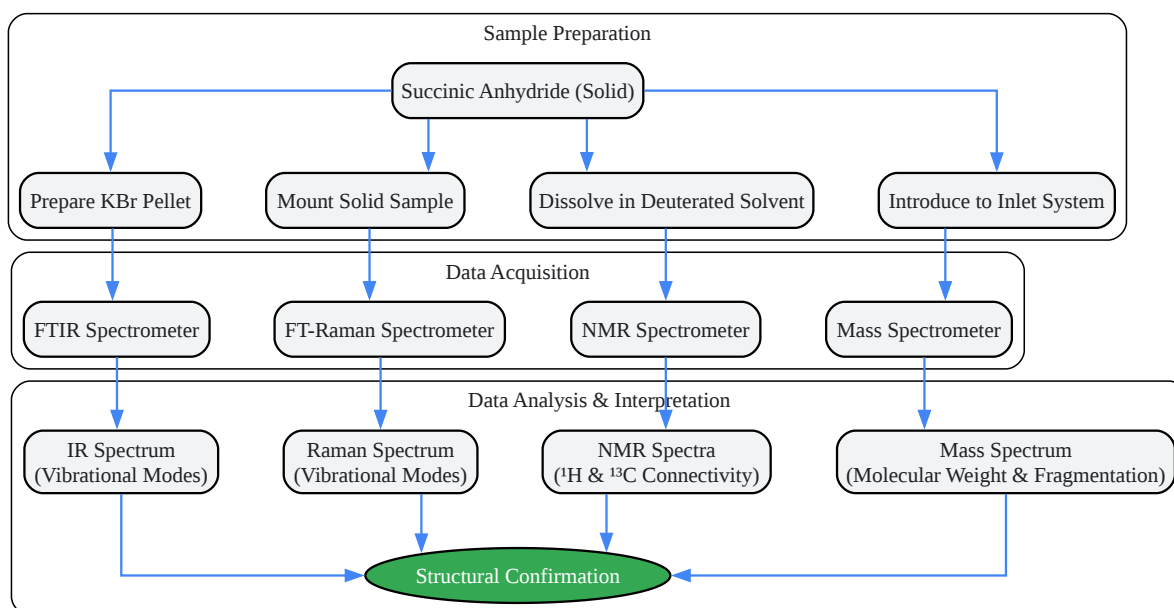
Methodology: Electron Ionization (EI) Mass Spectrometry

- Sample Introduction:
 - Introduce a small amount of **succinic anhydride** into the mass spectrometer via a direct insertion probe (for solids) or by injection into a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.
- Ionization:
 - In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ($[\text{M}]^+$).
- Mass Analysis:
 - The newly formed ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
 - The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

- Detection:
 - The separated ions are detected, and their abundance is recorded.
- Data Interpretation:
 - The resulting mass spectrum is a plot of relative ion abundance versus m/z .
 - Identify the molecular ion peak to confirm the molecular weight of **succinic anhydride** (100.07 g/mol).^[2]
 - Analyze the fragmentation pattern to gain structural information. The fragmentation of the molecular ion provides characteristic fragment ions.

Visualizations

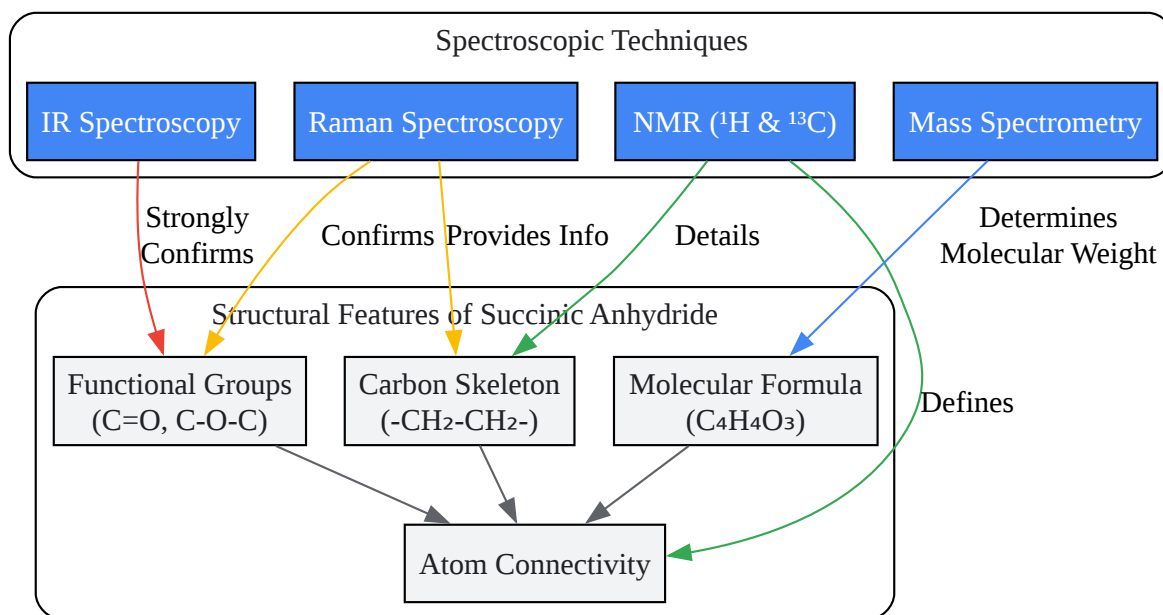
Logical Workflow for Spectroscopic Characterization



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Caption: General workflow for the spectroscopic characterization of **succinic anhydride**.

Relationship Between Spectroscopic Techniques and Structural Information



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Caption: Mapping spectroscopic techniques to the structural information they provide for **succinic anhydride**.

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References

- 1. researchgate.net [researchgate.net]
- 2. Succinic anhydride [webbook.nist.gov]
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